2,3-Quinoxalinedione, 1-cyclopropyl-1,4-dihydro-
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Overview
Description
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is an organic compound with the molecular formula C₁₁H₁₀N₂O₂. It is a derivative of quinoxalinedione, a bicyclic compound known for its diverse biological activities. This compound is of interest in various fields of research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. The reaction is typically carried out at room temperature using a simple grinding method, which offers high atom economy and efficiency .
Industrial Production Methods
While specific industrial production methods for 1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione are not widely documented, the general approach involves the condensation of dimethyloxalate with o-phenylenediamine, followed by cyclization to form the desired product .
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed under mild conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an antagonist of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family, which are involved in excitatory neurotransmission . This interaction can modulate synaptic transmission and has implications for neurological research.
Comparison with Similar Compounds
Similar Compounds
Quinoxalinedione: Shares the same bicyclic core structure and exhibits similar biological activities.
1,4-dihydroquinoxaline-2,3-dione: A closely related compound with similar synthetic routes and applications.
Quinazoline-2,4-dione: Another related compound with pharmacological relevance.
Uniqueness
1-cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxalinedione derivatives and may contribute to its specific pharmacological properties.
Properties
Molecular Formula |
C11H9N2O2+ |
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Molecular Weight |
201.20 g/mol |
IUPAC Name |
1-cyclopropylquinoxalin-1-ium-2,3-dione |
InChI |
InChI=1S/C11H9N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2/q+1 |
InChI Key |
QEKDVUAPAOLJRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[N+]2=C3C=CC=CC3=NC(=O)C2=O |
Origin of Product |
United States |
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